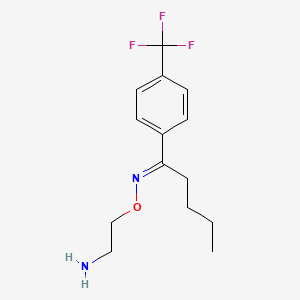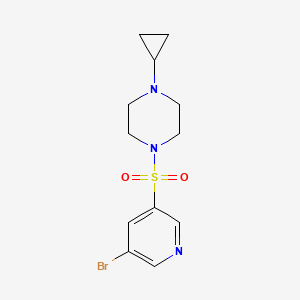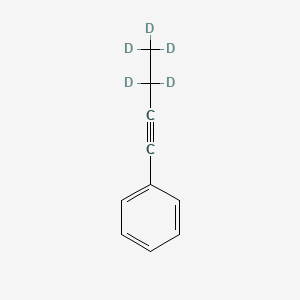
1-Phenyl-1-butyne-3,3,4,4,4-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-butyne-3,3,4,4,4-d5 (PBD5) is a synthetic compound of the alkyne family that is widely used in scientific research. It has been studied extensively for its unique properties, which make it a valuable tool for a variety of applications.
Mechanism of Action
1-Phenyl-1-butyne-3,3,4,4,4-d5 acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can form complexes with transition metal ions, which can be used in catalytic reactions. Additionally, it can be used to activate substrates for further reaction.
Biochemical and Physiological Effects
Due to its unique properties, 1-Phenyl-1-butyne-3,3,4,4,4-d5 can be used to study a variety of biochemical and physiological processes. For example, it can be used to study the structure and function of proteins and enzymes, as well as the mechanisms of drug action. Additionally, it can be used to study the effects of environmental pollutants on living organisms.
Advantages and Limitations for Lab Experiments
1-Phenyl-1-butyne-3,3,4,4,4-d5 has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-flammable. Additionally, it is stable under a variety of conditions and can be stored for long periods of time. However, it is also relatively reactive and can cause unwanted side reactions.
Future Directions
The potential future directions for 1-Phenyl-1-butyne-3,3,4,4,4-d5 are numerous. It can be used to develop new catalysts for organic synthesis, as well as new materials for drug delivery and nanomaterials. Additionally, it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it can be used to develop new methods for the synthesis of polymers, polyketones, and polyesters.
Synthesis Methods
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through a variety of methods, including the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, while the Grignard reaction involves the reaction of an organic halide with magnesium metal. Both reactions are relatively simple and can be used to synthesize 1-Phenyl-1-butyne-3,3,4,4,4-d5 in a laboratory setting.
Scientific Research Applications
1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug delivery, and nanomaterials. It is also used as a catalyst in various reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. Additionally, it is used as a reagent in the synthesis of polymers, polyketones, and polyesters.
properties
IUPAC Name |
3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-butyne-3,3,4,4,4-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

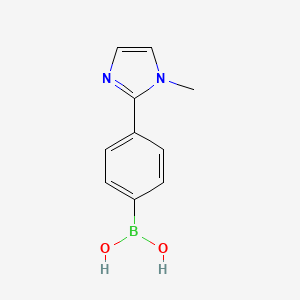

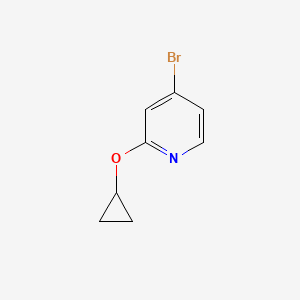

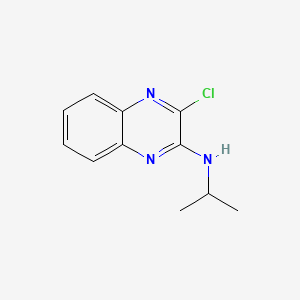
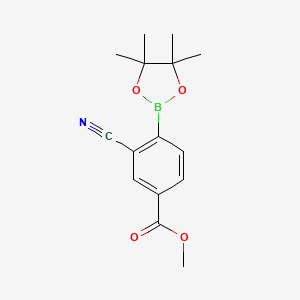
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)
